molecular formula C9H20O2 B025227 2-Methyl-1,8-octanediol CAS No. 109359-36-6

2-Methyl-1,8-octanediol

Cat. No.: B025227
CAS No.: 109359-36-6
M. Wt: 160.25 g/mol
InChI Key: SDQROPCSKIYYAV-UHFFFAOYSA-N
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Description

2-Methyl-1,8-octanediol: is an organic compound with the molecular formula C9H20O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,8-octanediol can be achieved through several methods. One common approach involves the hydroformylation of 1-octene followed by hydrogenation . The process begins with the hydroformylation of 1-octene to produce 2-methyl-1-octanal, which is then hydrogenated to yield this compound. The reaction conditions typically involve the use of a rhodium-based catalyst for hydroformylation and a palladium-based catalyst for hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the continuous flow process to ensure high yield and purity. This method allows for better control over reaction conditions, such as temperature and pressure, and minimizes the formation of by-products. The use of deep eutectic solvents (DES) has also been explored as a greener alternative for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-octanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: 2-Methyl-1,8-octanedial or 2-Methyl-1,8-octanedioic acid.

    Reduction: 2-Methyl-1-octanol or 2-Methyl-1-octane.

    Substitution: 2-Methyl-1,8-dichlorooctane or 2-Methyl-1,8-diaminooctane.

Scientific Research Applications

2-Methyl-1,8-octanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,8-octanediol is unique due to its specific structure, which provides distinct reactivity and solubility properties. The presence of the methyl group at the second carbon enhances its hydrophobicity compared to 1,8-octanediol, making it more suitable for certain applications .

Properties

IUPAC Name

2-methyloctane-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-9(8-11)6-4-2-3-5-7-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQROPCSKIYYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451190
Record name 2-METHYL-1,8-OCTANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109359-36-6
Record name 2-METHYL-1,8-OCTANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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